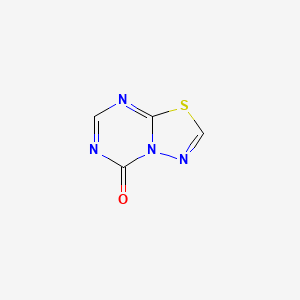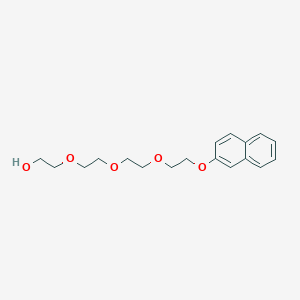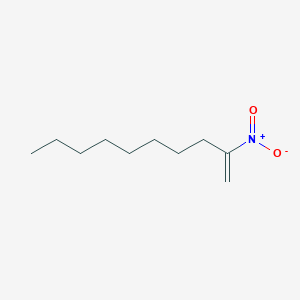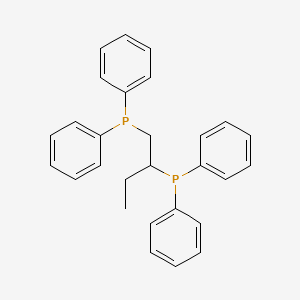![molecular formula C8H11NO B14448577 2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine CAS No. 78472-07-8](/img/structure/B14448577.png)
2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a furan derivative and a pyrrolidine derivative, which undergo a cyclization reaction in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The choice of solvents, catalysts, and reaction conditions is critical to the efficiency and cost-effectiveness of the industrial process .
Chemical Reactions Analysis
Types of Reactions
2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, resulting in reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro[1,3]thiazolo[4,5-b]pyridine
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridine
- 1-Oxa-2,7-diazaspiro[4.4]non-2-en-6-one
- 2,7-Diazaspiro[4.4]nonane-1,6-dione
Uniqueness
2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine is unique due to its fused furan and pyrrolizine rings, which confer distinct chemical properties and reactivity.
Properties
| 78472-07-8 | |
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5-oxa-1-azatricyclo[5.2.1.04,10]dec-7-ene |
InChI |
InChI=1S/C8H11NO/c1-3-9-4-2-7-8(9)6(1)5-10-7/h1,7-8H,2-5H2 |
InChI Key |
HAZCSSOURYSCGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC=C3C2C1OC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



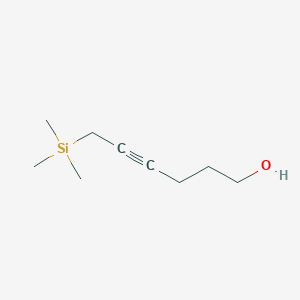
![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)
